4-(Methoxymethyl)pyridine
Overview
Description
4-(Methoxymethyl)pyridine is an organic compound with the chemical formula C8H11NO and a molecular weight of 137.18 g/mol It is a derivative of pyridine, characterized by a methoxymethyl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinemethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes methylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-(Methoxymethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .
Comparison with Similar Compounds
4-Methylpyridine: Similar structure but lacks the methoxy group.
4-Ethoxymethylpyridine: Similar structure with an ethoxy group instead of a methoxy group.
4-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of a methoxymethyl group
Uniqueness: 4-(Methoxymethyl)pyridine is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
4-(methoxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSSZLPFNHEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349080 | |
Record name | 4-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70199-60-9 | |
Record name | 4-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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